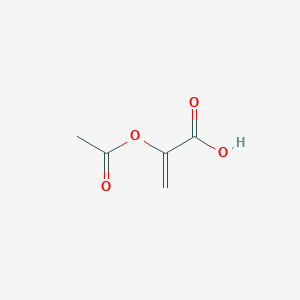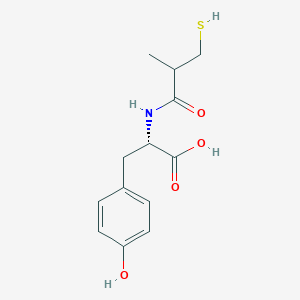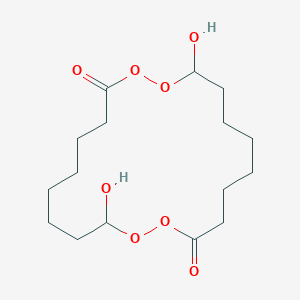![molecular formula C10H14N2O3 B14458959 1-[(5-Nitrofuran-2-yl)methyl]piperidine CAS No. 73315-69-2](/img/structure/B14458959.png)
1-[(5-Nitrofuran-2-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Nitrofuran-2-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound features a nitrofuran moiety, which is known for its biological activity, attached to a piperidine ring. This combination makes it a compound of interest in various fields, including medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidine typically involves the reaction of 5-nitrofuraldehyde with piperidine. One common method includes the use of acetic acid and sodium triacetoxyborohydride as reagents. The reaction is carried out in dichloromethane (DCM) at room temperature for about 12 hours. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Nitrofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxygenated derivatives .
Applications De Recherche Scientifique
1-[(5-Nitrofuran-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-[(5-Nitrofuran-2-yl)methyl]piperidine involves its interaction with biological targets. The nitrofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
1-[(5-Nitrofuran-2-yl)methyl]-4-phenylpiperazine: This compound also features a nitrofuran moiety but with a phenyl group attached to the piperazine ring.
7-Piperazinylquinolones with methylene-bridged nitrofuran: These compounds combine the antibacterial properties of quinolones with the nitrofuran moiety.
Uniqueness: 1-[(5-Nitrofuran-2-yl)methyl]piperidine is unique due to its specific combination of a nitrofuran moiety with a piperidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
73315-69-2 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-[(5-nitrofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14N2O3/c13-12(14)10-5-4-9(15-10)8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |
Clé InChI |
VCWRSTKYFSHNTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


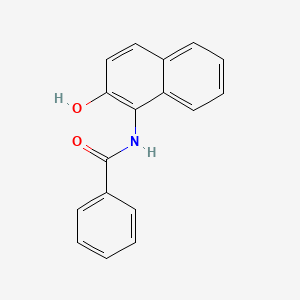

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)

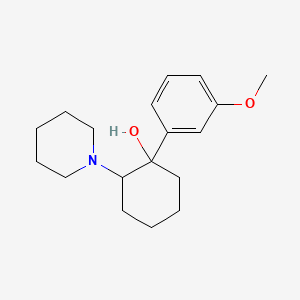
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
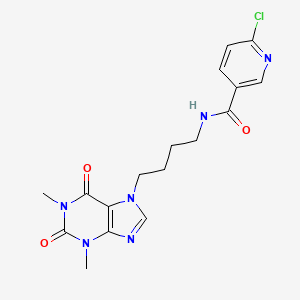
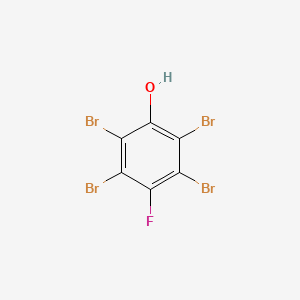

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
